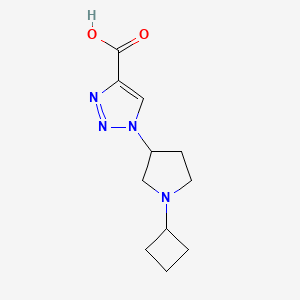
1-(1-环丁基吡咯烷-3-基)-1H-1,2,3-三唑-4-羧酸
描述
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
制药研究
该化合物在制药研究中被用作构建新型药物实体的构件。其独特的结构,包含与羧酸部分融合的三唑环,使其成为合成潜在治疗剂的宝贵前体。 例如,该化合物的衍生物可以因其三唑化合物的生物活性而探索其抗病毒、抗菌或抗癌特性 .
农业
在农业领域,此类化合物通常因其作为生长促进剂或害虫控制剂的一部分的潜力而受到关注。 特别是三唑环以其杀真菌特性而闻名,并通过用不同的取代基(如环丁基吡咯烷基)对其进行修饰,可以导致开发出新的、更有效的农用化学品 .
材料科学
材料科学家可能会研究该化合物在创建新型聚合物或涂层方面的用途。 羧酸等反应性官能团的存在可以实现交联,这对于开发具有增强耐久性或特定物理性能的材料至关重要 .
环境科学
在环境科学中,研究人员可以探索该化合物在污染物修复中的应用。 其与各种污染物相互作用的潜力,无论是通过中和它们还是促进它们的分解,都可能对环境清理工作具有价值 .
生物化学
生物化学家可能会研究该化合物与生物大分子之间的相互作用。 了解它如何与蛋白质或核酸结合可以提供对细胞过程的见解,并导致发现新的生化途径或调节机制 .
分析化学
最后,在分析化学中,该化合物可以用作色谱法或质谱法中的标准品或试剂。 其独特的化学结构使其成为复杂混合物定性和定量分析的参考点 .
属性
IUPAC Name |
1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-4-5-14(6-9)8-2-1-3-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQUFYPNBUIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


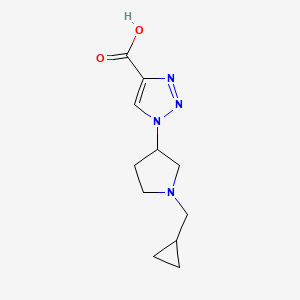
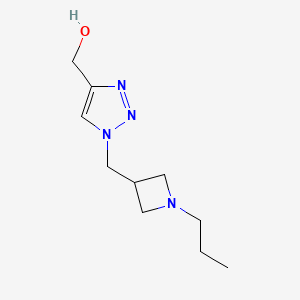




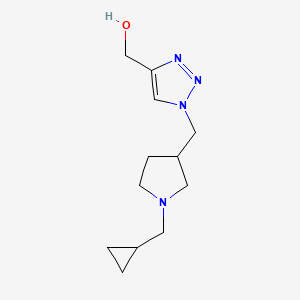



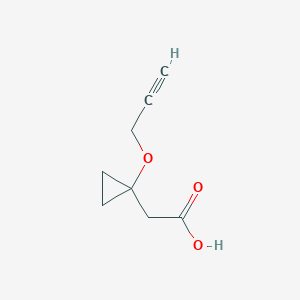

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)

